Levomedetomidine

概要

説明

Levomedetomidine is the levorotary enantiomer of medetomidine, a compound known for its potent sedative and analgesic properties. Medetomidine is a racemic mixture consisting of two optical isomers: dexmedetomidine and this compound. While dexmedetomidine is widely recognized for its pharmacological effects as an alpha-2 adrenergic receptor agonist, this compound does not induce sedation or analgesia when administered alone .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of levomedetomidine typically involves the resolution of racemic medetomidine. One common method is the separation of the enantiomers via the formation of diastereoisomer salts. The resolved acid (S)-enantiomer is then used in the synthesis of dexmedetomidine, while the ®-enantiomer, this compound, is obtained as a byproduct .

Industrial Production Methods: Industrial production of this compound involves the use of chiral precursors and resolution-racemization-recycle synthesis strategies. This method ensures high yields and reduces chiral waste. The process includes the preparation of sulfur ylide from acid chloride and dimethylsulfoxonium methylide, followed by transformation into α-bromoketone and subsequent reactions to obtain the target product .

化学反応の分析

Types of Reactions: Levomedetomidine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

Pharmacological Properties

Levomedetomidine exhibits a high selectivity for alpha-2 adrenergic receptors, which results in pronounced sedative and analgesic effects. Its pharmacological profile is characterized by:

- Sedation : Induces sedation by decreasing noradrenergic activity in the locus coeruleus.

- Analgesia : Provides pain relief through central and peripheral mechanisms.

- Cardiovascular Effects : Can cause bradycardia and hypotension, particularly at higher doses .

Veterinary Applications

This compound is primarily utilized in veterinary medicine. Some notable applications include:

- Sedation for Surgical Procedures : It is commonly used to sedate animals prior to surgical interventions, allowing for smoother procedures and reduced stress on the animal.

- Anesthesia Protocols : Often included in pre-anesthetic protocols to enhance sedation and analgesia during surgeries .

- Behavioral Management : Used to manage anxiety and stress in animals during veterinary visits or other stressful situations .

Case Study: Sedative Effects in Dogs

A study involving healthy Beagles assessed the effects of this compound on sedation and cardiovascular parameters. The dogs received varying doses of this compound, with results indicating that higher doses enhanced bradycardia while reducing overall sedative effects when combined with dexmedetomidine. This suggests a complex interaction between these agents that warrants further investigation .

Potential Human Applications

While primarily used in veterinary contexts, there is growing interest in the potential human applications of this compound:

- ICU Sedation : Similar to its counterpart medetomidine, this compound could be explored for use in sedating patients who are mechanically ventilated in intensive care settings.

- Pain Management : Its analgesic properties may make it suitable for managing acute pain during surgical procedures or trauma care .

Comparative Analysis with Medetomidine

| Property | This compound | Medetomidine |

|---|---|---|

| Alpha-2 Selectivity | High | Very High |

| Sedative Effect | Moderate to High | High |

| Analgesic Effect | Moderate | High |

| Cardiovascular Impact | Bradycardia at higher doses | Bradycardia and hypotension |

| Veterinary Use | Common | Common |

| Human Use | Limited research | Approved for ICU sedation |

Research Findings and Insights

Recent studies have highlighted both the efficacy and safety profiles of this compound, particularly concerning its cardiovascular effects. For example, research indicates that while it can enhance sedation, it may also lead to significant bradycardia when administered at higher doses .

The pharmacokinetics of this compound have also been studied, revealing that plasma concentrations are significantly lower than those of dexmedetomidine when administered as part of a racemic mixture. This suggests that dosing strategies may need adjustment depending on the specific clinical context .

作用機序

Levomedetomidine exerts its effects by binding to alpha-2 adrenergic receptors. Unlike dexmedetomidine, which induces sedation and analgesia, this compound modulates the effects of dexmedetomidine by reducing its sedative properties. This modulation occurs through the inhibition of norepinephrine release, which terminates the propagation of pain signals .

類似化合物との比較

Dexmedetomidine: The dextrorotary enantiomer of medetomidine, known for its potent sedative and analgesic effects.

Clonidine: Another alpha-2 adrenergic receptor agonist, but with lower selectivity compared to dexmedetomidine.

Propranolol: A beta-adrenergic receptor antagonist with different pharmacological effects.

Uniqueness: Levomedetomidine is unique in its ability to modulate the effects of dexmedetomidine without inducing sedation or analgesia on its own. This property makes it valuable in research settings where modulation of alpha-2 adrenergic receptor activity is required without the accompanying sedative effects .

生物活性

Levomedetomidine, a stereoisomer of medetomidine, is an α2-adrenoreceptor agonist primarily used in veterinary medicine for its sedative and analgesic properties. This article explores its biological activity, including pharmacokinetics, receptor interactions, and clinical applications, supported by data tables and case studies.

1. Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its efficacy and safety profile. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

1.1 Absorption and Distribution

This compound is administered via several routes, with intravenous (IV) administration being the most common in clinical settings. Its bioavailability varies significantly based on the route of administration.

- Bioavailability : Studies indicate that this compound exhibits high intrinsic clearance in human liver microsomes, approximately 8.7 times higher than dexmedetomidine .

- Volume of Distribution : The volume of distribution ranges from 2.8 to 8.2 L/kg depending on the species (Table 1).

| Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Half-life (hr) |

|---|---|---|---|

| Dog | 2.8 | 27.5 | 0.97 |

| Cat | 3.6 | 33.4 | 1.6 |

| Rat | 8.2 | 88.5 | 1.09 |

1.2 Metabolism

This compound undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes and UDP-glucuronosyltransferases, leading to the formation of various metabolites that are excreted via the kidneys .

This compound acts as a selective agonist at α2-adrenoreceptors (α2-ARs), which are G-protein coupled receptors involved in inhibitory neurotransmission.

- Receptor Selectivity : this compound shows a high selectivity for α2A and α2C subtypes over α1 subtypes, leading to pronounced sedative and analgesic effects with minimal cardiovascular stimulation .

- Signal Transduction : Activation of these receptors inhibits norepinephrine release, resulting in sedation and analgesia while decreasing sympathetic outflow.

3. Clinical Applications

This compound is primarily used in veterinary medicine for sedation during procedures such as surgery or diagnostic imaging.

3.1 Case Studies

A study involving dogs demonstrated that this compound provides effective sedation comparable to dexmedetomidine but with a different pharmacodynamic profile .

- Case Study Summary : In a controlled trial with eight dogs, both drugs were administered to assess sedation levels using a crossover design. Results indicated that this compound produced significant sedation without severe cardiovascular side effects compared to other agents like xylazine .

4. Safety Profile and Toxicology

While generally well-tolerated, this compound can cause adverse effects such as hypotension and bradycardia in sensitive populations.

- Toxicology Insights : Data from acute toxicity studies suggest that while this compound has a favorable safety profile, monitoring is essential due to potential interactions with other sedatives or anesthetics .

5. Conclusion

This compound exhibits significant biological activity as an α2-AR agonist with applications primarily in veterinary medicine for sedation and analgesia. Its pharmacokinetic properties, receptor selectivity, and safety profile make it a valuable agent in clinical settings.

Further research is warranted to explore its potential applications in human medicine and to better understand its long-term effects on various physiological systems.

特性

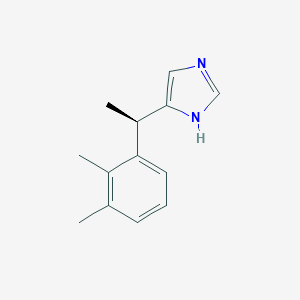

IUPAC Name |

5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119717-21-4 | |

| Record name | Levomedetomidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOMEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。